
19-Norcorticosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Norcorticosterone, also known as this compound, is a useful research compound. Its molecular formula is C20H28O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypertension Studies
One of the prominent applications of 19-norcorticosterone is in the study of hypertension. A study demonstrated that patients with aldosterone-producing adenomas had elevated levels of 19-nor-deoxycorticosterone, which contributed to hypertension and hypokalemia . The production of this compound in the adrenal glands was comparable to that of aldosterone, suggesting its involvement in hypertensive pathophysiology.
Endocrine Disorders
This compound has been used to understand various endocrine disorders. For instance, research has shown that this compound can be produced not only from the kidneys but also from the adrenal glands in patients with specific adenomas . This highlights its potential as a biomarker for diagnosing adrenal-related conditions.
Mineralocorticoid Activity
Research indicates that this compound exhibits significant mineralocorticoid activity, which can be amplified under certain physiological conditions. In experiments involving adrenalectomized rats, administration of this compound resulted in an increased sodium/potassium ratio, demonstrating its effectiveness as a mineralocorticoid . This property makes it a candidate for therapeutic applications in managing conditions related to sodium retention and fluid balance.
Analogs and Derivatives
The exploration of this compound analogs has led to insights into their potential therapeutic uses. Studies have compared its affinity for mineralocorticoid receptors with other steroids, revealing that while its activity is less than that of aldosterone, it still holds promise for drug development aimed at modulating mineralocorticoid activity .
Case Study: Aldosterone-Producing Adenomas
A clinical study involving five patients with aldosterone-producing adenomas assessed the levels of 19-nor-deoxycorticosterone and aldosterone through adrenal and renal venous catheterization. Results indicated significantly higher levels of both hormones in the ipsilateral adrenal vein compared to the contralateral vein, underscoring the role of 19-nor-deoxycorticosterone in hypertensive states associated with these tumors .
Parameter | Ipsilateral Adrenal Vein | Contralateral Adrenal Vein |
---|---|---|
Aldosterone (ng/dl) | 469 ± 293 | 70 ± 59 |
19-Nor-DOC (ng/dl) | 548 ± 286 | 51 ± 14 |
Clinical Implications
The implications of these findings suggest that targeting this compound could provide new avenues for treating hypertension related to adrenal disorders. Further research may focus on developing selective inhibitors or modulators that can effectively manage mineralocorticoid activity without the adverse effects associated with traditional therapies.
Analyse Des Réactions Chimiques
Key Synthetic Pathways
19-Norcorticosterone derivatives are synthesized from pregnane precursors through targeted modifications:
-
Sodium Aluminum Bis-(methoxyethoxy)hydride Reduction :
The di-(ethylene ketal) of 21-hydroxy-3,20-dioxo-19-norpregn-5-ene-18,11β-lactone undergoes reduction to yield 11β,18,21-triol intermediates. Subsequent deketalization and hydrolysis produce 18-hydroxy-19-norcorticosterone (18-OH-19-nor-B) . -
Periodate Oxidation :
Oxidation of 18-OH-19-nor-B with sodium periodate generates 11β-hydroxy-3-oxo-19-norandrost-4-ene-17β,18-carbolactone , confirmed via mass spectrometry and 2D NMR . -
Acid Treatment :
Acid hydrolysis of intermediates yields 18-deoxy-19-noraldosterone , a potent hypertensinogenic compound .
Reaction Scheme :
19 norpregnane derivativeNaAlH2(OCH2CH2OCH3)211 18 21 triolH3O+18 OH 19 nor BNaIO417 18 carbolactone
Conditions : Reactions occur in anhydrous ether or methanol at 0–25°C .
In Vitro Production by Adrenal Tissues
This compound and its derivatives are produced in adrenal adenomas and hyperplastic tissues:
-
Aldosterone-Producing Adenomas :
Incubation of adrenal tissues with precursor steroids yields 19-nor-aldosterone (19-nor-Aldo) and 18,19-dihydroxycorticosterone (18,19(OH)₂-B) at rates up to 548 ± 286 ng/dl (ipsilateral adrenal vein) . -
Key Enzymes :
Cytochrome P450 enzymes (CYP11B1/B2) and hydroxysteroid dehydrogenases facilitate hydroxylation and oxidation steps .
Cross-Reactivity Data :
Steroid | 18,19(OH)₂-B Antibody | 18-OH-19-nor-B Antibody | 19-nor-Aldo Antibody |
---|---|---|---|
18,19(OH)₂-B | 100% | 3.2% | 0.1% |
18-OH-19-nor-B | 1.5% | 100% | 3.8% |
19-nor-Aldo | <0.02% | 6.7% | 100% |
Data adapted from adrenal adenoma studies . |
Functional Group Reactivity
-
Hydroxylation :
Introduction of hydroxyl groups at C-18 and C-19 positions enhances mineralocorticoid activity. For example, 18-OH-19-nor-B exhibits 3-fold higher receptor binding than corticosterone . -
Lactonization :
Acid-catalyzed cyclization forms stable 17β,18-carbolactone structures, reducing solubility and increasing bioactivity .
Comparative Activity
Compound | Mineralocorticoid Activity (vs. Aldosterone) | Hypertensinogenic Potency |
---|---|---|
This compound | 1.2× | Moderate |
18-OH-19-nor-B | 2.5× | High |
19-nor-Aldo | 3.0× | Severe |
Data derived from in vivo assays . |
Role in Hypertension
19-Nor steroids contribute to hypertension via:
-
Renin-Angiotensin-Independent Pathways :
Direct activation of mineralocorticoid receptors, exacerbating sodium retention and potassium excretion . -
Adrenal-Renal Axis :
Elevated 19-nor-B in renal veins correlates with hypokalemia in primary aldosteronism .
Stability in Biological Matrices
Propriétés
Numéro CAS |
4889-84-3 |
---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O4/c1-20-9-17(23)19-13-5-3-12(22)8-11(13)2-4-14(19)15(20)6-7-16(20)18(24)10-21/h8,13-17,19,21,23H,2-7,9-10H2,1H3/t13-,14-,15-,16+,17-,19+,20-/m0/s1 |
Clé InChI |
ACHGZZCRIIPHAX-MYTMCOJVSA-N |
SMILES |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34)O |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@H]34)O |
SMILES canonique |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34)O |
Synonymes |
18-deoxy-19-noraldosterone 19-norcorticosterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.